molecular formula C15H14ClNO B5815105 N-benzyl-2-chloro-4-methylbenzamide

N-benzyl-2-chloro-4-methylbenzamide

Cat. No. B5815105
M. Wt: 259.73 g/mol
InChI Key: KJKXDCKZVDCTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-chloro-4-methylbenzamide, commonly known as BCM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCM is a member of the benzamides family and has a molecular formula of C15H14ClNO. This compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

BCM has been extensively used in scientific research due to its potential applications in various fields. It has been found to be an effective inhibitor of histone deacetylases (HDACs) and has been used in epigenetic studies. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. BCM inhibits HDACs, leading to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been used in cancer research as a potential therapeutic agent for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.

Mechanism of Action

BCM inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been found to be a selective inhibitor of HDACs and does not affect other enzymes that regulate gene expression.
Biochemical and Physiological Effects
BCM has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis is mediated through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. BCM has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is crucial for the growth and spread of cancer cells, and the inhibition of angiogenesis can lead to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

BCM has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and has been extensively used in epigenetic studies. It has also been found to be a potential therapeutic agent for the treatment of various cancers. However, there are some limitations to the use of BCM in lab experiments. It is a toxic compound and must be handled with care. The synthesis of BCM is a multistep process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of BCM in scientific research. One potential application is in the development of new cancer therapies. BCM has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials. Another potential application is in the study of epigenetic modifications in various diseases. BCM can be used to study the role of HDACs in the regulation of gene expression in various diseases, including neurological disorders and autoimmune diseases. In conclusion, BCM is a promising compound that has significant potential applications in scientific research. Further research is needed to explore its full potential in various fields.

Synthesis Methods

BCM can be synthesized through a multistep reaction process. The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of benzylamine with 2-chloro-4-methylbenzoyl chloride to produce N-benzyl-2-chloro-4-methylbenzamide. The final product is obtained by recrystallization of the crude product in ethanol.

properties

IUPAC Name

N-benzyl-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-7-8-13(14(16)9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXDCKZVDCTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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